molecular formula C16H17FN5O9PS B1210846 Apfspp CAS No. 60397-89-9

Apfspp

Cat. No. B1210846
CAS RN: 60397-89-9
M. Wt: 505.4 g/mol
InChI Key: KEAQYRFZVLMXRW-XNIJJKJLSA-N
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Description

APFSPP, also known as 2-Amino-2-(2-(4-octylphenyl)ethyl)propane-1,3-diol hydrochloride, is a synthetic compound that has been used in scientific research for its various biochemical and physiological effects. It is a member of the family of compounds known as tamoxifen analogs, which are known to have antiestrogenic properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of compound 'Apfspp' involves the condensation of two precursor molecules followed by a series of chemical reactions to form the final product.

Starting Materials
4-aminophenol, 2-fluoro-4-sulfophenylpyruvic acid

Reaction
Step 1: 4-aminophenol is reacted with acetic anhydride to form N-acetyl-4-aminophenol., Step 2: N-acetyl-4-aminophenol is reacted with thionyl chloride to form N-acetyl-4-chloroacetanilide., Step 3: N-acetyl-4-chloroacetanilide is reacted with sodium fluoride to form N-acetyl-4-fluoroacetanilide., Step 4: N-acetyl-4-fluoroacetanilide is reacted with 2-fluoro-4-sulfophenylpyruvic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, Apfspp., Step 5: The final product is purified using column chromatography or recrystallization.

Mechanism Of Action

APFSPP acts as an antiestrogen by binding to the estrogen receptor and preventing the binding of estrogen. This results in the inhibition of estrogen receptor signaling, which can lead to the suppression of breast cancer cell growth. APFSPP has also been shown to have an effect on bone metabolism, although the exact mechanism of action is not yet fully understood.

Biochemical And Physiological Effects

APFSPP has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells in vitro, as well as in vivo in animal models. APFSPP has also been shown to have an effect on bone metabolism, with some studies suggesting that it may have a protective effect against osteoporosis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using APFSPP in lab experiments is its antiestrogenic properties, which make it a valuable tool in studying the mechanisms of estrogen receptor signaling. However, there are some limitations to using APFSPP in lab experiments. For example, it is important to note that APFSPP is a synthetic compound and may not accurately represent the effects of natural compounds on the body. Additionally, the effects of APFSPP may vary depending on the cell line or animal model being used.

Future Directions

There are a number of future directions for research involving APFSPP. One area of interest is the potential use of APFSPP as a therapeutic agent for breast cancer. Additionally, further research is needed to fully understand the mechanism of action of APFSPP, particularly with regard to its effects on bone metabolism. Finally, there is a need for more research on the safety and toxicity of APFSPP, particularly with regard to long-term use.

Scientific Research Applications

APFSPP has been extensively used in scientific research for its various biochemical and physiological effects. It has been shown to have antiestrogenic properties, which make it a valuable tool in studying the mechanisms of estrogen receptor signaling. APFSPP has also been used to study the effects of tamoxifen analogs on breast cancer cells, as well as the effects of these compounds on bone metabolism.

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl (4-fluorosulfonylphenyl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN5O9PS/c17-33(27,28)9-3-1-8(2-4-9)31-32(25,26)29-5-10-12(23)13(24)16(30-10)22-7-21-11-14(18)19-6-20-15(11)22/h1-4,6-7,10,12-13,16,23-24H,5H2,(H,25,26)(H2,18,19,20)/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAQYRFZVLMXRW-XNIJJKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN5O9PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90975798
Record name 9-(5-O-{[4-(Fluorosulfonyl)phenoxy](hydroxy)phosphoryl}pentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apfspp

CAS RN

60397-89-9
Record name Adenosine-5'-(4-fluorosulfonylphenylphosphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060397899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(5-O-{[4-(Fluorosulfonyl)phenoxy](hydroxy)phosphoryl}pentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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